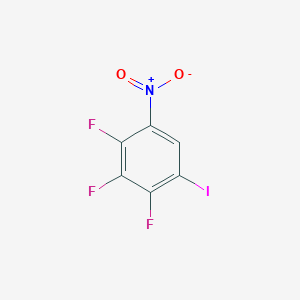

2,3,4-Trifluoro-1-iodo-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-1-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3INO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIHMNZPZCXYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2,3,4 Trifluoro 1 Iodo 5 Nitrobenzene

Regioselective Functionalization Approaches

Achieving the specific substitution pattern of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene necessitates highly regioselective reactions. The introduction of iodine and nitro groups onto a pre-existing trifluorinated benzene (B151609) core must be carefully controlled to yield the desired isomer.

Directed Iodination Methodologies for Polyfluorinated Nitrobenzene (B124822) Precursors

The direct iodination of an aromatic C-H bond is a powerful tool for synthesizing aryl iodides. In recent years, transition-metal-catalyzed C-H activation has emerged as a premier strategy for achieving high regioselectivity. Palladium-catalyzed reactions, in particular, have been developed for the ortho-iodination of arenes using directing groups. For instance, a picolinamide (B142947) (PA) directing group can be used to selectively iodinate the remote ε-C(sp²)−H bond of γ-arylpropylamine substrates. While this specific example applies to a different system, the principle of using a directing group to guide a palladium catalyst to a specific C-H bond is broadly applicable.

For a precursor such as 2,3,4-trifluoronitrobenzene, the inherent directing effects of the existing substituents would also play a crucial role. The nitro group is a strong meta-director and powerfully deactivates the ring, while fluorine atoms are deactivating ortho-para directors. In palladium-catalyzed C-F activation reactions, the nitro group has been shown to direct the catalyst to the ortho position. nih.govpharmint.net This directing influence could potentially be harnessed for C-H iodination at the C5 position of a 1,2,3-trifluoro-4-nitrobenzene (B1329356) precursor, although this would require overcoming the significant deactivation of the ring. A two-step route involving deprotonation with a strong base followed by quenching with an iodine source is another established method for the iodination of highly substituted arenes. researchgate.net

Controlled Nitration Pathways for Fluorinated Iodobenzene (B50100) Intermediates

The introduction of a nitro group onto a fluorinated iodobenzene intermediate, such as 1-iodo-2,3,4-trifluorobenzene, is a critical step that must be carefully controlled to achieve the desired regiochemistry. The nitration of aromatic rings is a classic electrophilic aromatic substitution (SEAr) reaction. nih.gov The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

In the case of 1-iodo-2,3,4-trifluorobenzene, the ring is heavily deactivated by the four halogen substituents. Fluorine and iodine are both ortho-para directing, but deactivating. libretexts.org The cumulative inductive electron-withdrawing effect of three fluorine atoms and one iodine atom makes the aromatic ring electron-poor and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).

The potential sites for nitration are C5 and C6.

Position C5: This position is para to the iodine atom and meta to the fluorine atoms at C2 and C4.

Position C6: This position is ortho to the iodine atom and the fluorine atom at C2.

Considering steric hindrance from the adjacent iodine and fluorine atoms, and the electronic directing effects, the C5 position is the most probable site for nitration. However, the severe deactivation of the ring means that standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) may be ineffective or require harsh conditions, potentially leading to side reactions such as nitro-deiodination. rsc.org To overcome this, modern and more powerful nitrating reagents could be employed. For example, versatile N-nitropyrazole-based reagents have been developed that act as a controllable source of the nitronium ion, enabling nitration of a broad range of arenes under mild conditions with good functional group tolerance. biotuva.com Hypervalent iodine-mediated C-H functionalization also represents a novel method for achieving site-selective nitration. nih.gov

Stereoselective Fluorination Techniques in Aromatic Systems

While this compound is an achiral molecule, the synthesis of its core polyfluorinated structure benefits from modern advances in selective fluorination. Traditional methods for introducing fluorine often involve harsh conditions or nucleophilic substitution on activated rings. Recent methodological advancements, particularly in palladium catalysis, have enabled the direct and selective C-H fluorination of arenes. chemicalbook.com

These reactions often involve a high-valent palladium-fluoride intermediate. For instance, a Pd(II) catalyst can be oxidized in the presence of an electrophilic fluorine source (such as Selectfluor®) to generate a reactive Pd(IV)-F species that then transfers a fluorine atom to the aromatic ring. rsc.orgchemicalbook.com This approach avoids the need for pre-functionalized starting materials. Another significant development is the palladium-catalyzed fluorination of arylboronic acid derivatives, which proceeds through a proposed Pd(III) intermediate. researchgate.net Such methods provide powerful and selective ways to construct the trifluorinated aromatic core required for the synthesis of the target molecule.

Precursor Synthesis and Derivatization Routes for this compound

A plausible synthetic route to this compound begins with a readily available polyfluorinated starting material, such as 1,2,3,4-tetrafluorobenzene (B1293379). nih.govossila.com This precursor serves as a versatile platform for the sequential introduction of the required functional groups.

A key intermediate in this pathway is 2,3,4-trifluoroaniline (B1293922). researchgate.netscribd.com This aniline (B41778) can be synthesized from 1,2,3,4-tetrafluorobenzene via a nucleophilic aromatic substitution reaction with ammonia (B1221849) or a protected ammonia equivalent. Patents describe a method where 1,2,3,4-tetrafluorobenzene is reacted with liquefied ammonia at high temperature and pressure to achieve this transformation in high yield. chemicalbook.com

Once 2,3,4-trifluoroaniline is obtained, it can be converted to the target molecule through a series of well-established transformations. The amino group can be transformed into an iodo group via a Sandmeyer-type reaction. This involves diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with an iodide salt such as potassium iodide. This would yield the intermediate 1-iodo-2,3,4-trifluorobenzene. The final step would be the regioselective nitration at the C5 position as discussed in section 2.1.2.

An alternative sequence could involve nitration of a protected 2,3,4-trifluoroaniline derivative, followed by the Sandmeyer iodination. Protecting the amine group (e.g., as an acetanilide) can help control the regioselectivity of the nitration and prevent oxidation of the amine.

The table below outlines a potential synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 1,2,3,4-Tetrafluorobenzene | Liquefied ammonia, high temperature, high pressure | 2,3,4-Trifluoroaniline |

| 2 | 2,3,4-Trifluoroaniline | 1. NaNO₂, H₂SO₄, cold2. KI | 1-Iodo-2,3,4-trifluorobenzene |

| 3 | 1-Iodo-2,3,4-trifluorobenzene | HNO₃, H₂SO₄ (or other nitrating agent) | This compound |

Catalytic Transformations in the Synthesis of this compound and Related Structures

Catalysis, particularly using organometallic complexes, is indispensable in modern organic synthesis for forming C-C and C-heteroatom bonds with high efficiency and selectivity.

Organometallic Catalysis, with Emphasis on Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile for transformations involving halogenated and functionalized arenes. In the context of polyfluorinated nitroaromatic compounds, palladium catalysis is crucial for derivatization, often proceeding through the activation of a C-F or C-I bond.

Highly fluorinated nitrobenzenes are excellent substrates for palladium-catalyzed C-F bond activation in cross-coupling reactions. nih.gov In Suzuki-Miyaura reactions, for example, tetra- and trifluoronitrobenzene derivatives undergo arylation at the C-F bond positioned ortho to the nitro group. nih.gov This regioselectivity is attributed to a directing interaction between the nitro group and the palladium catalyst, facilitating a nucleophilic-like oxidative addition step. nih.gov

This reactivity offers a pathway to synthesize complex polyfluorinated 2-arylnitrobenzene systems. Similar regioselectivity has been observed in Sonogashira-type cross-coupling reactions, representing the first instances of metal-catalyzed sp²–sp C–C bond formation involving C–F activation in these systems. pharmint.net The nitro group consistently directs the palladium catalyst to the ortho C–F bond, and if multiple ortho C-F bonds are present, the reaction occurs at the site most activated towards nucleophilic attack. pharmint.net

The table below summarizes findings from studies on palladium-catalyzed reactions of polyfluorinated nitrobenzenes.

| Reaction Type | Substrate | Catalyst | Coupling Partner | Key Finding | Reference |

| Suzuki-Miyaura | Pentafluoronitrobenzene | Pd(PPh₃)₄ | Arylboronic acids | Arylation occurs exclusively at the C-F bond ortho to the nitro group. | nih.gov |

| Suzuki-Miyaura | 2,3,4,5-Tetrafluoronitrobenzene | Pd(PPh₃)₄ | Arylboronic acids | Arylation occurs ortho to the nitro group. | nih.gov |

| Sonogashira | Pentafluoronitrobenzene | Pd(PPh₃)₄ / CuI | Terminal alkynes | Alkynylation occurs regioselectively at the ortho C-F bond. | pharmint.net |

| Sonogashira | 2,3,4,5-Tetrafluoronitrobenzene | Pd(PPh₃)₄ / CuI | Terminal alkynes | Alkynylation is directed by the nitro group to the most activated ortho C-F bond. | pharmint.net |

These catalytic transformations highlight the synthetic utility of the C-F and C-NO₂ functionalities present in structures related to this compound, enabling their use as building blocks for more complex molecular architectures.

Copper-Mediated Reactions for Aromatic Functionalization

Copper-mediated cross-coupling reactions have become a cornerstone in the functionalization of aromatic compounds, offering a cost-effective and efficient alternative to palladium-catalyzed systems. In the context of highly substituted aromatics like this compound, copper catalysis facilitates the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for the synthesis of complex diaryl ethers and amines. For instance, the reaction of an aryl halide with an alcohol or amine in the presence of a copper catalyst and a base can be employed. While specific studies on this compound are not extensively detailed in the provided results, the general principles of copper-mediated nucleophilic aromatic substitution are applicable. The electron-deficient nature of the aromatic ring in this compound, due to the fluorine and nitro substituents, would likely enhance its reactivity towards nucleophilic attack, a key step in many copper-mediated processes.

Recent advancements in this field have focused on the development of more efficient catalyst systems, including the use of ligands to stabilize the copper catalyst and promote reactivity. These methods often allow for lower reaction temperatures and broader substrate scope. The functionalization of aryl trifluoroborates and the perfluoroalkylation of heteroaryl bromides using copper reagents highlight the versatility of copper in modern organic synthesis. nih.govresearchgate.net Chelation-assisted functionalization of C-H bonds mediated by copper is another emerging area, showcasing the expanding utility of this transition metal. rsc.org

Table 1: Examples of Copper-Mediated Reactions for Aromatic Functionalization

| Reaction Type | Catalyst | Nucleophile/Substrate | General Conditions | Key Features |

| Ullmann Condensation | Cu(I) or Cu(II) salts | Alcohols, Amines, Thiols | High temperatures, polar aprotic solvents | Forms C-O, C-N, and C-S bonds |

| Perfluoroalkylation | (phen)CuRF reagents | Aryl iodides, Aryl boronates | Mild conditions | Incorporates perfluoroalkyl groups |

| Coupling with Aryl Trifluoroborates | Cu(OTf)2 | Carboxylate, halide, azide (B81097) salts | Often room temperature | Forms C-O, C-N, and C-halogen bonds researchgate.net |

| C-H Functionalization | Copper catalysts | Various directing groups | Varies depending on substrate | Direct formation of new bonds at C-H sites rsc.org |

Hypervalent Iodine Reagents in Aromatic Functionalization

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal oxidants in organic synthesis. princeton.edunih.gov These compounds, where the iodine atom exists in a higher oxidation state (typically +3 or +5), act as powerful electrophiles and oxidizing agents. wikipedia.org Their application in aromatic functionalization includes halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

In the context of synthesizing or modifying compounds like this compound, hypervalent iodine reagents can play a crucial role. For instance, reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used for the direct iodination of aromatic rings. While the starting material already contains iodine, these reagents are instrumental in the synthesis of various other substituted aromatics. The mechanism often involves the in-situ generation of a more reactive iodinating species.

Furthermore, hypervalent iodine compounds are key in oxidative coupling reactions. Diaryliodonium salts, a class of hypervalent iodine reagents, are excellent arylating agents. nih.gov They can transfer an aryl group to a variety of nucleophiles, including carbanions, amines, and phenols. This methodology could be employed to further functionalize derivatives of this compound. The reactivity of these reagents is driven by the favorable reduction of the hypervalent iodine to its monovalent state. princeton.edu

Table 2: Common Hypervalent Iodine Reagents and Their Applications in Aromatic Functionalization

| Reagent | Abbreviation | Key Applications |

| (Diacetoxyiodo)benzene | PIDA | Oxidations, Acetoxylations, Iodinations |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Oxidative cyclizations, Arylations |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols |

| Dess-Martin periodinane | DMP | Oxidation of alcohols |

| Diaryliodonium salts | Ar2IX | Arylation of nucleophiles |

Reaction Optimization and Process Intensification Studies in the Synthesis of Highly Substituted Aromatics

The synthesis of highly substituted aromatics often involves multi-step sequences that can be resource-intensive and generate significant waste. Consequently, reaction optimization and process intensification are critical for developing more sustainable and economically viable synthetic routes.

Reaction Optimization often employs statistical methods like Response Surface Methodology (RSM) to systematically investigate the effects of multiple variables (e.g., temperature, reaction time, catalyst loading) on the reaction yield and selectivity. koreascience.kr For the synthesis of nitroaromatics, optimization studies have been conducted to improve the efficiency of nitration reactions. koreascience.kr By identifying the optimal set of reaction conditions, it is possible to maximize the product yield while minimizing by-product formation and energy consumption. koreascience.kr Computational methods, such as Density Functional Theory (DFT), can also be used to predict reaction outcomes and guide experimental design, providing insights into the thermodynamics and kinetics of the reaction. rsc.orgrsc.org

Process Intensification (PI) aims to develop novel equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. mdpi.com This can involve the use of microreactors, which offer enhanced heat and mass transfer, leading to better reaction control and higher yields. frontiersin.org Other PI strategies include the integration of reaction and separation steps (reactive distillation), and the use of alternative energy sources like microwaves or ultrasound to accelerate reaction rates. mdpi.comfrontiersin.org For the synthesis of highly substituted aromatics, continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better scalability, and more consistent product quality. frontiersin.org These principles are applicable to the synthesis and subsequent reactions of this compound, paving the way for more efficient and sustainable manufacturing processes.

Table 3: Strategies for Reaction Optimization and Process Intensification

| Strategy | Description | Potential Benefits |

| Reaction Optimization | ||

| Response Surface Methodology (RSM) | Statistical experimental design to find optimal reaction conditions. koreascience.kr | Maximized yield, minimized by-products. koreascience.kr |

| Design of Experiments (DoE) | Systematic approach to vary multiple factors simultaneously. | Efficiently screen reaction parameters. |

| Computational Modeling (e.g., DFT) | Theoretical calculations to understand reaction mechanisms and predict reactivity. rsc.orgrsc.org | Guide experimental design, reduce experimental effort. rsc.orgrsc.org |

| Process Intensification | ||

| Continuous Flow Chemistry/Microreactors | Reactions are performed in a continuous stream rather than in a batch. frontiersin.org | Improved safety, better heat and mass transfer, easier scale-up. frontiersin.org |

| Reactive Distillation | Combining chemical reaction and distillation in a single unit. mdpi.com | Increased conversion, energy savings. |

| Alternative Energy Sources (Microwave, Ultrasound) | Using non-conventional energy sources to enhance reaction rates. mdpi.com | Shorter reaction times, higher yields. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2,3,4 Trifluoro 1 Iodo 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. Its power lies in its ability to probe the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F, providing detailed information about connectivity and spatial relationships through chemical shifts, signal multiplicities, and coupling constants.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for analyzing fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus. wikipedia.org It possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. wikipedia.org Furthermore, the chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning approximately 800 ppm, which minimizes signal overlap and simplifies spectral analysis even in complex molecules. wikipedia.orgthermofisher.com

For 2,3,4-Trifluoro-1-iodo-5-nitrobenzene, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three chemically non-equivalent fluorine atoms at positions C-2, C-3, and C-4. The chemical shifts and coupling patterns are highly informative:

F at C-2: This fluorine is expected to appear as a doublet of doublets, split by the adjacent fluorine at C-3 (ortho ³JFF coupling) and the more distant fluorine at C-4 (meta ⁴JFF coupling).

F at C-3: This fluorine will likely present as a triplet or, more precisely, a doublet of doublets, being coupled to both neighboring fluorines at C-2 and C-4 (ortho ³JFF couplings).

F at C-4: This signal is anticipated to be a doublet of doublets, arising from coupling to the adjacent fluorine at C-3 (ortho ³JFF coupling) and the proton at C-6 (ortho ³JHF coupling).

The magnitudes of these coupling constants provide valuable structural information; ortho F-F couplings are typically in the range of 18-22 Hz, while meta F-F couplings are smaller, around 0-7 Hz. huji.ac.il The ability to clearly resolve these signals makes ¹⁹F NMR an excellent technique for monitoring reactions involving this compound, as any change in the substitution pattern would result in a predictable change in the spectrum.

| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Coupling Nuclei |

|---|---|---|---|

| F-2 | -130 to -145 | Doublet of Doublets (dd) | F-3, F-4 |

| F-3 | -150 to -165 | Doublet of Doublets (dd) | F-2, F-4 |

| F-4 | -135 to -150 | Doublet of Doublets (dd) | F-3, H-6 |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary based on solvent and experimental conditions.

Complementing the ¹⁹F data, ¹H and ¹³C NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone aromatic proton at the C-6 position. Due to the strong electron-withdrawing effects of the adjacent nitro group and the three fluorine atoms, this proton's resonance is shifted significantly downfield. Its multiplicity would likely be a doublet of doublets, resulting from coupling to the fluorine at C-4 (ortho ³JHF ≈ 6-10 Hz) and a smaller, long-range coupling to the fluorine at C-2 (para ⁵JHF ≈ 1-3 Hz).

The ¹³C NMR spectrum would display six distinct signals for the six aromatic carbons. A key feature of the spectrum is the presence of large carbon-fluorine coupling constants (JCF), which are invaluable for assignment.

C-2, C-3, C-4: These carbons, directly bonded to fluorine, will exhibit large one-bond couplings (¹JCF), typically in the range of 240-260 Hz.

C-1, C-5, C-6: These carbons will show smaller, multi-bond couplings (²JCF, ³JCF) to the various fluorine atoms, further aiding in the definitive assignment of each carbon. The carbon bearing the iodine (C-1) often shows a chemical shift in the 90-100 ppm range, while the carbon attached to the nitro group (C-5) is typically found further downfield. mdpi.com

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Key Couplings |

|---|---|---|---|

| ¹H | H-6 | 8.0 - 8.5 | Doublet of Doublets (dd) |

| ¹³C | C-1 | 90 - 100 | Splitting due to couplings to F-2, F-3 |

| C-2 | 145 - 155 | Large ¹JCF, smaller couplings to F-3 | |

| C-3 | 135 - 145 | Large ¹JCF, smaller couplings to F-2, F-4 | |

| C-4 | 145 - 155 | Large ¹JCF, smaller couplings to F-3, H-6 | |

| C-5 | 140 - 150 | Splitting due to couplings to F-4, H-6 | |

| C-6 | 115 - 125 | Splitting due to couplings to F-2, F-4 |

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing molecular connectivity by correlating signals from different nuclei. harvard.eduweizmann.ac.il

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other. For this compound, which has only one proton, a standard ¹H-¹H COSY spectrum would not be informative.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a single cross-peak, connecting the ¹H signal of H-6 to the ¹³C signal of C-6, confirming their direct attachment. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with extremely high accuracy. strath.ac.uk By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places (typically <5 ppm error), HRMS can provide an unambiguous molecular formula. strath.ac.uk

For this compound (C₆HF₃INO₂), the exact monoisotopic mass can be calculated. An HRMS analysis would be expected to yield a molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak that matches this calculated value very closely, thereby confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govhw.ac.uk Iodoaromatics readily lose the iodine atom. nist.gov Therefore, prominent fragment ions corresponding to [M-NO₂]⁺ and [M-I]⁺ would be anticipated, further supporting the proposed structure.

| Parameter | Predicted Value/Fragment |

|---|---|

| Molecular Formula | C₆HF₃INO₂ |

| Calculated Exact Mass | 320.8957 u |

| Expected Primary Fragment 1 | [M-NO₂]⁺ (m/z ≈ 274.90) |

| Expected Primary Fragment 2 | [M-I]⁺ (m/z ≈ 193.99) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and are excellent for identifying the functional groups present in a compound. huji.ac.il

For this compound, the spectra would be characterized by absorption bands corresponding to its specific structural features:

Nitro Group (NO₂): Two strong, characteristic stretching vibrations are expected: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1360 cm⁻¹. nih.gov

Carbon-Fluorine (C-F) Bonds: Strong absorption bands for C-F stretching are typically observed in the 1100-1300 cm⁻¹ region of the IR spectrum. irphouse.com

Aromatic Ring: C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration occurs at a very low frequency (typically 500-600 cm⁻¹) and may be difficult to observe with standard mid-range FTIR spectrometers.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Symmetric Stretch | 1340 - 1360 | Strong | |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the definitive, unambiguous solid-state structure by mapping electron density in a single crystal. mdpi.com This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule.

For this compound, a crystal structure would confirm the planar geometry of the benzene (B151609) ring. It would also reveal important conformational details, such as the torsional angle of the nitro group relative to the plane of the ring. Often in nitrobenzenes, the nitro group is slightly twisted out of the plane to minimize steric hindrance with adjacent substituents. researchgate.net

Furthermore, X-ray analysis elucidates intermolecular interactions that govern the crystal packing. In this molecule, potential interactions include:

Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) could form a halogen bond with an electronegative atom, such as an oxygen atom from the nitro group of a neighboring molecule. researchgate.net

π-π Stacking: The electron-deficient aromatic rings could stack in an offset fashion, contributing to the stability of the crystal lattice.

Analysis of a related structure, such as p-iodonitrobenzene, shows how substituents influence ring geometry. Electron-withdrawing groups like the nitro group can cause the internal C-C-C bond angle at the point of substitution (the ipso angle) to be greater than the ideal 120°. researchgate.net Similar distortions would be expected in the title compound.

Electronic Spectroscopy (UV-Vis, Photoelectron Spectroscopy) for Electronic Structure and Molecular Orbital Interactions

The electronic absorption spectrum of a substituted benzene like this compound is primarily derived from the transitions of the benzene ring, modified by its substituents. The nitro group (NO₂) acts as a strong electron-withdrawing group and a powerful chromophore, significantly influencing the UV-Vis spectrum. The iodine and fluorine atoms also modulate the electronic transitions through inductive and mesomeric effects.

UV-Vis Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by several absorption bands originating from π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions. For nitrobenzene (B124822), strong absorptions are observed around 240 nm and 193 nm. docbrown.info These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, which is conjugated with the nitro group. The presence of multiple substituents, as in this compound, is expected to cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The combined electron-withdrawing effects of the fluorine and nitro groups, along with the heavy atom effect and potential for charge-transfer interactions involving iodine, would likely lead to a more complex spectrum with shifted absorption maxima compared to nitrobenzene itself.

n → π Transitions:* The nitro group also possesses non-bonding electrons on its oxygen atoms. Excitation of these electrons into the π* system of the ring results in a weak, symmetry-forbidden n → π* transition. In nitrobenzene, this band is often observed as a weak shoulder at longer wavelengths (around 350 nm). docbrown.info

The table below presents typical UV-Vis absorption data for the parent chromophores, nitrobenzene and iodobenzene (B50100), to illustrate the electronic transitions involved.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|---|

| Nitrobenzene | π → π | ~240 | ~8,000 | Hexane |

| Nitrobenzene | n → π | ~350 (shoulder) | ~100 | Hexane |

| Iodobenzene | π → π* (B-band) | ~226.5 | ~13,500 | Ethanol |

Photoelectron Spectroscopy and Molecular Orbital Interactions

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of electrons in molecular orbitals, offering a detailed picture of the electronic structure. While specific PES data for this compound are not available, the principles can be understood from studies on related molecules.

The electronic structure of this compound is determined by the interaction of the frontier molecular orbitals (HOMO and LUMO) of the benzene ring with the orbitals of the nitro, iodo, and fluoro substituents.

Highest Occupied Molecular Orbital (HOMO): The HOMO of the benzene ring interacts with the lone pair orbitals of the halogen atoms and the π orbitals of the nitro group. The high electronegativity of the fluorine atoms leads to a stabilization (lowering of energy) of the σ and π orbitals of the benzene ring. nih.gov The iodine atom, being less electronegative but more polarizable, introduces high-lying lone pair orbitals that can contribute significantly to the HOMO.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly associated with the π* antibonding orbitals of the nitrobenzene system. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the compound a potential electron acceptor. hw.ac.uk The fluorine substituents further lower the LUMO energy through their inductive effects.

The interaction between the occupied orbitals of a Lewis base and the unoccupied orbitals of a halogenated compound can be significant, a phenomenon central to halogen bonding. documentsdelivered.com Quantitative Kohn-Sham molecular orbital theory reveals that orbital interactions, alongside electrostatic and dispersion forces, are crucial in these interactions. documentsdelivered.com The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational methods like CASSCF/MS-CASPT2, are powerful tools for predicting electronic excitation energies and understanding the nature of molecular orbitals in such complex molecules. researchgate.netnih.gov For nitrobenzene, these methods have been used to characterize excited-state minima and potential energy surfaces, revealing that electronic relaxation often involves geometric distortions of the nitro group. researchgate.netlanl.gov Similar computational analyses would be necessary to delineate the precise energies and compositions of the molecular orbitals for this compound.

The table below summarizes the key substituents and their expected primary influence on the molecular orbitals of the benzene ring.

| Substituent | Primary Electronic Effect | Expected Impact on Molecular Orbitals |

|---|---|---|

| -NO₂ (Nitro) | Strongly electron-withdrawing (-I, -M) | Significantly lowers the energy of the LUMO (π*); modifies HOMO. |

| -I (Iodo) | Weakly electron-withdrawing (-I), weakly donating (+M) | Introduces high-energy lone pair orbitals that can mix with and raise the energy of the HOMO. |

| -F (Fluoro) | Strongly electron-withdrawing (-I), weakly donating (+M) | Lowers the energy of both σ and π orbitals, including the HOMO, through a strong inductive effect. |

In-depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of in-depth computational and theoretical investigations specifically focused on the chemical compound this compound. While this compound is available commercially and its basic properties are cataloged, detailed quantum chemical calculations, reaction pathway predictions, and mechanistic elucidations as requested are not present in the available body of research.

Chemical suppliers provide some fundamental computed data for this compound, such as a Topological Polar Surface Area (TPSA) of 43.14 Ų and a LogP of 2.6167. chemscene.com However, this information is typically generated through automated software for cataloging purposes and does not represent a rigorous scientific study.

Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Techniques like Density Functional Theory (DFT) and ab initio methods are routinely used to investigate molecules of interest. globalresearchonline.netniscpr.res.in These methods allow for the calculation of the properties outlined in the user's request. For many related halogenated nitrobenzenes, such studies exist and provide valuable insights into their electronic structure and reactivity. globalresearchonline.netniscpr.res.inresearchgate.net However, it appears that this compound has not yet been the subject of such a detailed, published computational analysis.

Without access to peer-reviewed research or extensive public database entries containing these specific computational results, it is not possible to generate the thorough, informative, and scientifically accurate article as requested. The creation of such an article would require performing the actual quantum chemical calculations, which is beyond the scope of this service.

Therefore, while the framework for a computational analysis of this compound is well-defined by standard methodologies in theoretical chemistry, the specific data and research findings required to populate such an analysis are not currently available in the public domain.

Computational and Theoretical Investigations on 2,3,4 Trifluoro 1 Iodo 5 Nitrobenzene

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, such as 2,3,4-Trifluoro-1-iodo-5-nitrobenzene. While specific experimental spectroscopic data for this exact compound are not extensively available in public literature, theoretical predictions based on computational models can provide valuable insights into its expected spectral characteristics. These predictions can then be used to guide future experimental work and to help interpret experimental data when it becomes available.

Theoretical calculations, often employing density functional theory (DFT) or other quantum mechanical methods, can predict various spectroscopic parameters. For instance, calculations can estimate the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted frequencies correspond to the stretching and bending modes of the various bonds within the molecule, such as the C-F, C-I, N-O, and C-N bonds, as well as the vibrations of the benzene (B151609) ring itself. By comparing these predicted spectra with experimentally obtained spectra of related polyhalogenated nitrobenzenes, researchers can assess the accuracy of the computational methods and gain confidence in their predictive power.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computationally predicted. The chemical shifts of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei in this compound are sensitive to the electronic environment around each nucleus. Substituents on the benzene ring, such as the electron-withdrawing nitro group and the halogen atoms, significantly influence these chemical shifts. libretexts.orglumenlearning.com Computational models can calculate the magnetic shielding around each nucleus, which can then be converted into a predicted chemical shift. The correlation of these predicted values with any future experimental NMR data will be crucial for confirming the molecular structure and understanding the electronic effects of the substituents.

Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can also be modeled computationally. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. The positions of these absorptions are related to the energy difference between the molecule's electronic ground state and its excited states. The presence of the nitro group, a strong chromophore, is expected to result in absorption bands in the UV-Vis region. The accuracy of these predictions can be benchmarked against experimental data for similar nitroaromatic compounds.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Predicted Value (Arbitrary Units) |

| Infrared (IR) Spectroscopy | C-F Stretch | 1000-1400 cm⁻¹ |

| N-O Stretch | 1500-1600 cm⁻¹ (asymmetric), 1300-1400 cm⁻¹ (symmetric) | |

| ¹³C NMR Spectroscopy | C-I | 80-100 ppm |

| C-NO₂ | 140-150 ppm | |

| ¹⁹F NMR Spectroscopy | C₂-F | -110 to -130 ppm |

| C₃-F | -150 to -170 ppm | |

| C₄-F | -130 to -150 ppm | |

| UV-Vis Spectroscopy | λmax | 250-300 nm |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific computational studies and validated with experimental data.

Substituent Effects and Aromaticity Analysis in Polyhalogenated Nitrobenzenes

The chemical and physical properties of this compound are profoundly influenced by the interplay of the various substituents attached to the benzene ring. The fluorine, iodine, and nitro groups each exert distinct electronic effects, which in turn modulate the aromaticity of the central ring.

The nitro group (NO₂) is a strong electron-withdrawing group, primarily through its resonance and inductive effects. libretexts.org This deactivates the aromatic ring, making it less susceptible to electrophilic substitution. unizin.org The presence of a nitro group tends to decrease the electron density of the benzene ring. researchgate.net

The combined presence of three fluorine atoms, one iodine atom, and a nitro group on the benzene ring results in a complex electronic landscape. The strong electron-withdrawing nature of the nitro group and the inductive effects of the halogens are expected to significantly reduce the electron density of the aromatic ring.

Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, can be quantitatively assessed using various computational indices. youtube.com These indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI), provide a numerical measure of the degree of electron delocalization and, consequently, the aromatic character of the ring.

In polyhalogenated nitrobenzenes, the substitution pattern can lead to a decrease in aromaticity compared to unsubstituted benzene. researchgate.netnih.gov The electron-withdrawing substituents can cause a degree of bond length alternation in the benzene ring, moving it away from the perfect hexagonal geometry of benzene and thus reducing its aromatic character. Computational studies on related polysubstituted benzenes have shown that the extent of this decrease in aromaticity depends on the nature and position of the substituents. researchgate.net For this compound, it is anticipated that the cumulative electron-withdrawing effects would lead to a measurable reduction in its aromaticity indices compared to benzene.

Advanced Applications and Role As a Building Block in Functional Materials and Complex Molecular Architectures

Precursor in Polymer Chemistry and Advanced Organic Materials (e.g., Hole Transporting Materials, Liquid Crystals)

Although direct polymerization of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene is not documented, its potential as a monomer precursor is significant. The iodo- and nitro- functionalities can be chemically modified to introduce polymerizable groups. For instance, the reduction of the nitro group to an amine, followed by reaction with an acid chloride, could yield an acrylamide (B121943) or methacrylamide (B166291) monomer.

In the realm of advanced organic materials, this compound could serve as a foundational element for hole transporting materials (HTMs) and liquid crystals. For HTMs, which are crucial components of perovskite solar cells and organic light-emitting diodes (OLEDs), the triphenylamine (B166846) core is a common structural feature. nih.govsciopen.com Through Suzuki or Buchwald-Hartwig cross-coupling reactions at the iodo-position, it would be possible to introduce diarylamine moieties, a key step in the synthesis of triarylamine-based HTMs. The trifluoronitrobenzene core would impart a high glass transition temperature and deep HOMO energy levels, which are desirable properties for efficient and stable HTMs. mdpi.commdpi.com

The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible terminal chains. rdd.edu.iqpsu.edu The rigid, fluorinated phenyl ring of this compound could be elaborated through cross-coupling reactions to generate the calamitic (rod-shaped) or discotic (disc-shaped) structures characteristic of liquid crystalline materials. tubitak.gov.tr

Building Block for Optoelectronic Devices (e.g., OLEDs, DSSCs) and Photonics Applications

The electronic properties conferred by the fluorine and nitro substituents make this compound an intriguing candidate for the synthesis of materials for optoelectronic devices. nisshinbo-microdevices.co.jpmdpi.comappliedmaterials.com In the context of OLEDs and dye-sensitized solar cells (DSSCs), derivatives of this compound could be employed.

For instance, the core structure could be integrated into larger conjugated systems that function as emitters or sensitizers. The strong electron-withdrawing nature of the trifluoronitrophenyl group can be utilized to tune the energy levels of organic semiconductors. ossila.com This is critical for optimizing charge injection and transport in OLEDs and for facilitating efficient charge separation in DSSCs.

In the broader field of photonics, which encompasses the generation, detection, and manipulation of light, materials with tailored optical properties are essential. synopsys.comoejournal.orgmdpi.comoejournal.org The synthetic versatility of this compound allows for the incorporation of chromophores, which could lead to new materials for applications such as nonlinear optics or optical switching.

Intermediate in the Synthesis of Complex Organic Molecules

The primary and most evident role of this compound is as an intermediate in the synthesis of more complex organic molecules. nih.govlkouniv.ac.inillinois.edukvmwai.edu.in The presence of multiple, orthogonally reactive sites on the benzene (B151609) ring allows for a stepwise and controlled elaboration of the molecular structure.

The iodine atom can be readily transformed into a variety of other functional groups through reactions such as Suzuki, Sonogashira, Heck, and Stille cross-couplings, as well as through lithium-halogen exchange followed by quenching with an electrophile. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles. Furthermore, the fluorine atoms can potentially undergo nucleophilic aromatic substitution, although this would require harsh conditions or a strongly activated substrate.

This multi-functional nature makes this compound a valuable starting material for the construction of intricate molecular frameworks found in pharmaceuticals, agrochemicals, and materials science.

Role in Ligand Design and Coordination Chemistry (if derivatives are applicable)

While this compound itself is not a typical ligand for coordination chemistry, its derivatives have significant potential in this area. By chemically modifying the iodo and nitro groups, it is possible to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur.

For example, reduction of the nitro group to an amine and subsequent reaction with 2-pyridinecarboxaldehyde (B72084) would yield a Schiff base ligand capable of coordinating to a variety of metal ions. Alternatively, the introduction of phosphine (B1218219) groups via cross-coupling reactions at the iodo position would create phosphine ligands, which are widely used in catalysis. The fluorine substituents would electronically modify the resulting ligands, influencing the catalytic activity and stability of the corresponding metal complexes.

Supramolecular Chemistry and Self-Assembly Studies of Highly Functionalized Aromatics

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. umd.edunih.govkobv.de Highly functionalized aromatic compounds like this compound are excellent candidates for studies in this field.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for the Synthesis and Derivatization of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. For a molecule like this compound, this involves reimagining both its initial synthesis and subsequent transformations.

Greener Synthesis Routes: Traditional nitration methods often rely on a hazardous mixture of concentrated sulfuric and nitric acids, generating significant acidic waste. nih.gov Green chemistry seeks alternatives with improved environmental profiles. Research into solid acid catalysts, milder nitrating agents, and solvent-free conditions is relevant to the synthesis of nitroaromatic compounds. organic-chemistry.org For instance, the use of clay-supported copper nitrate (B79036) (Claycop) offers a milder, heterogeneous option for nitration that can simplify product purification and minimize waste. organic-chemistry.org Similarly, developing greener pathways for the iodination and fluorination steps is critical.

Sustainable Derivatization: The derivatization of this compound often involves transformations of the nitro group or displacement of the iodo group. The catalytic hydrogenation of nitroarenes to anilines is a fundamental reaction. rsc.org Green approaches in this area focus on replacing traditional metal catalysts with more sustainable alternatives and employing safer reducing agents. Photocatalytic methods using visible light and organic dyes, for example, offer a highly chemoselective and efficient way to reduce nitro groups without affecting other sensitive functionalities. rsc.org

| Traditional Method | Green Chemistry Alternative | Key Advantages |

| Mixed Acid Nitration (H₂SO₄/HNO₃) | Solid acid catalysts; Clay-supported nitrates | Reduced acidic waste, easier catalyst separation, milder conditions |

| Stoichiometric Metal Reductants | Catalytic hydrogenation; Photocatalytic reduction | Higher atom economy, reduced metal waste, high selectivity |

| Volatile Organic Solvents | Water, ionic liquids, supercritical fluids | Reduced environmental impact, improved safety |

Exploration of Novel Reactivity and Unconventional Transformations for Highly Functionalized Aromatic Systems

The dense functionalization of this compound makes it a prime candidate for exploring novel chemical transformations that go beyond classical methods. The interplay between the electron-withdrawing nitro and fluoro groups and the reactive C-I bond can lead to unique reactivity. libretexts.org

Advanced Cross-Coupling Reactions: The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research is focused on developing catalysts that are effective for highly electron-deficient aryl halides, enabling the introduction of a wide array of carbon and heteroatom substituents. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl, making the iodo-substituted title compound highly reactive. mdpi.com

C-H Functionalization: A frontier in organic synthesis is the direct functionalization of C–H bonds. researchgate.net For derivatives of this compound, this could involve the selective replacement of the remaining C-H bond with other functional groups, bypassing the need for pre-functionalized starting materials. Nickel-photoredox catalysis, for example, has been used for the direct arylation of C-H bonds, offering new pathways for molecular elaboration. researchgate.net

Umpolung Strategies: Umpolung, or polarity reversal, offers non-traditional routes to bond formation. acs.org In the context of this molecule, strategies that render the aromatic ring nucleophilic would allow for reactions with electrophilic partners, complementing the traditional nucleophilic aromatic substitution pathways dictated by the electron-withdrawing groups. Rhodium-catalyzed reactions involving arylboronic acids represent one such umpolung approach for C-N bond formation. acs.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by offering enhanced safety, reproducibility, and efficiency.

Flow Chemistry for Hazardous Reactions: Nitration is a notoriously exothermic reaction that can pose significant safety risks in large-scale batch reactors. ewadirect.com Flow chemistry, which involves performing reactions in continuous-flow reactors with small volumes, provides superior heat and mass transfer, mitigating the risk of thermal runaways. vapourtec.comresearchgate.net This technology is particularly well-suited for the synthesis of nitroaromatic compounds like this compound, allowing for precise control over reaction parameters and safer operation. google.comgoogle.com Similarly, the subsequent reduction of the nitro group, often performed under high pressure with hydrogen gas, can be conducted more safely and efficiently in flow systems. beilstein-journals.org

Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery of new molecules by rapidly creating libraries of compounds. sigmaaldrich.comillinois.edu An automated system could use this compound as a starting scaffold, systematically performing a series of reactions (e.g., Suzuki couplings with various boronic acids) using pre-packaged reagent cartridges. synplechem.com This high-throughput approach allows for the rapid exploration of structure-activity relationships, which is invaluable in drug discovery and materials science. researchgate.net

| Technology | Application to this compound | Advantages |

| Flow Chemistry | Synthesis (Nitration) and Derivatization (Hydrogenation) | Enhanced safety for exothermic/high-pressure reactions, precise temperature/pressure control, improved reproducibility, easier scale-up. vapourtec.com |

| Automated Synthesis | Library synthesis for drug discovery and materials science | High-throughput screening of derivatives, rapid optimization of properties, reduced manual labor and human error. sigmaaldrich.comillinois.edu |

Advanced Characterization Techniques for Real-Time Reaction Monitoring and In Situ Analysis

A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing chemical processes. Advanced in situ characterization techniques allow chemists to observe reactions as they happen.

Real-Time Spectroscopic Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time without the need for sampling. mt.comspectroscopyonline.com For reactions involving this compound, these methods could track the disappearance of the nitro group's characteristic vibrational bands during a reduction or follow the formation of a new C-C bond in a coupling reaction. mdpi.comresearchgate.net This real-time data is invaluable for reaction optimization and ensuring process safety. mt.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In situ NMR, particularly when coupled with flow reactors, allows for the direct observation of reaction pathways and the identification of short-lived intermediates that would be missed by traditional offline analysis. researchgate.net This can provide profound mechanistic insights into the complex transformations of polyfunctionalized molecules.

Time-resolved in situ monitoring techniques, including synchrotron X-ray diffraction and Raman spectroscopy, provide new insights into reaction pathways and kinetics, which helps in the rational design and optimization of synthetic processes. birmingham.ac.uk

Synergistic Computational-Experimental Research Initiatives for Predictive Chemistry

The integration of computational chemistry with experimental work is accelerating the pace of chemical innovation. Predictive models can guide experimental design, saving time and resources.

Predicting Regioselectivity and Reactivity: For a molecule with multiple potential reaction sites, predicting the outcome of a reaction is a significant challenge. Computational models, using Density Functional Theory (DFT) or semi-empirical methods, can calculate properties like charge distribution and the stability of reaction intermediates to predict the most likely site of attack in reactions like electrophilic or nucleophilic aromatic substitution. mdpi.comd-nb.info

Machine Learning in Synthesis: Machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity and reaction outcomes. rsc.org By training models on large datasets of known reactions, algorithms can predict the site selectivity of C-H functionalization or the success of a cross-coupling reaction for a new substrate. mit.edursc.org For example, the RegioML model, which uses computed atomic charges and a machine learning algorithm, can predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgchemrxiv.org Such predictive tools can dramatically streamline the process of designing synthetic routes to complex derivatives of this compound.

| Computational Approach | Application in Chemistry | Relevance to this compound |

| Quantum Mechanics (e.g., DFT) | Calculating molecular properties, reaction energies, and transition states. | Predicting the most reactive sites, understanding electronic effects of substituents, elucidating reaction mechanisms. |

| Machine Learning (ML) | Predicting reaction outcomes, regioselectivity, and optimizing reaction conditions. chemrxiv.org | Guiding the choice of reagents and conditions for derivatization, predicting the major product of a reaction. mit.edu |

Q & A

Q. Methodological Notes

- Purity Assessment : Use GC-MS for volatile byproducts and HPLC with a C18 column for non-volatile impurities .

- Structural Confirmation : Combine , , and with high-resolution X-ray data (SHELXL-refined) .

- Safety Protocols : Follow NFPA guidelines for nitro compounds, including blast-resistant equipment and emergency quenching agents (e.g., sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.